molecular formula C15H18O4 B1465132 cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-29-9

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1465132
CAS No.: 733740-29-9
M. Wt: 262.3 g/mol
InChI Key: QMWFYCXQBGDKBK-UHFFFAOYSA-N
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Description

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C15H18O4 It is known for its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methoxyphenyl Group: This step involves the addition of the 4-methoxyphenyl group to the cyclopentane ring. This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to add the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Receptor Interaction: Modulating receptor function and signaling pathways.

    Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-(4-Ethoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-(4-Hydroxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Uniqueness

cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

(1R,3S)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-13-6-4-11(5-7-13)14(16)9-10-2-3-12(8-10)15(17)18/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWFYCXQBGDKBK-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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